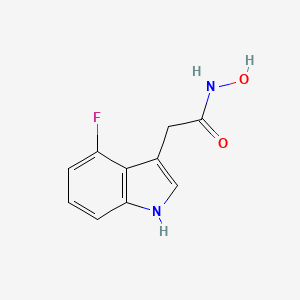

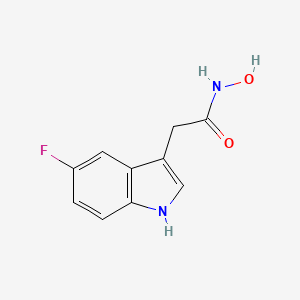

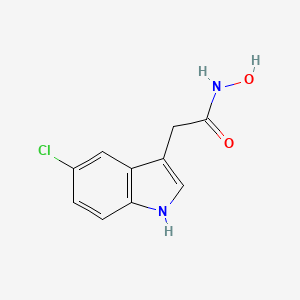

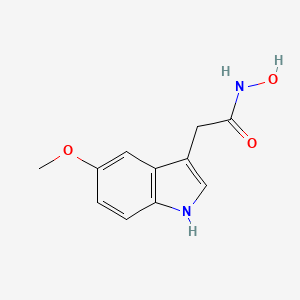

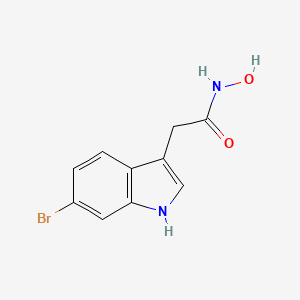

2-(6-bromo-1H-indol-3-yl)-N-hydroxyacetamide

Overview

Description

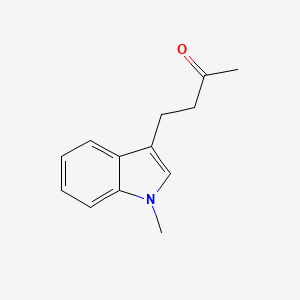

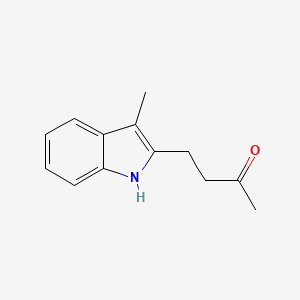

The compound “2-(6-bromo-1H-indol-3-yl)-N-hydroxyacetamide” is a derivative of indole, which is a heterocyclic compound . The indole structure is a common component in many natural and synthetic compounds, including pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would likely be characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The bromine atom could potentially be reactive, and the hydroxyacetamide group might also participate in various chemical reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined experimentally .Scientific Research Applications

Chemical Synthesis and Structural Analysis

Reactions of Cyclic Tautomers in Synthesis : A study by Hino et al. (1990) explored the synthesis of Nb-Methyl-4,5,6-tribromo-3-indoleacetamide, an indole moiety similar to 2-(6-bromo-1H-indol-3-yl)-N-hydroxyacetamide, through reactions of its cyclic tautomer. This research demonstrates the compound's utility in chemical synthesis and structural transformation processes, particularly in producing marine indole alkaloids like chartelline A (Hino et al., 1990).

Crystal Structure and Hydrogen Bonding Analysis : Mphahlele (2018) conducted a study on the crystal structure and hydrogen bonding of related indole compounds. This research highlights the importance of structural studies in understanding the properties and potential applications of similar compounds like this compound (Mphahlele, 2018).

Biological Applications and Potentials

Antibiotics Development : Boularot et al. (2007) identified 2-(5-bromo-1H-indol-3-yl)-N-hydroxyacetamide as a potent antibiotic. This compound was found effective against bacterial peptide deformylase (PDF), a key enzyme in bacterial growth, while showing low inhibition against human PDF. This suggests its potential as a selective antibiotic with reduced human cell toxicity (Boularot et al., 2007).

Anti-Diabetic Agent Development : Nazir et al. (2018) synthesized new indole-based compounds with N-substituted acetamides, demonstrating their potential as anti-diabetic agents. The study included the evaluation of these compounds for α-glucosidase inhibition, a target in diabetes management. This research provides insights into the therapeutic potential of indole derivatives in diabetes treatment (Nazir et al., 2018).

Marine Natural Products and Alkaloids

- Discovery in Marine Sponges : Segraves & Crews (2005) investigated brominated tryptophan derivatives from marine sponges, finding compounds similar to this compound. These discoveries contribute to understanding the diversity and function of marine natural products, including potential pharmacological applications (Segraves & Crews, 2005).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2-(6-bromo-1H-indol-3-yl)-N-hydroxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O2/c11-7-1-2-8-6(3-10(14)13-15)5-12-9(8)4-7/h1-2,4-5,12,15H,3H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSCHRXOSRDCCAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC=C2CC(=O)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10582741 | |

| Record name | 2-(6-Bromo-1H-indol-3-yl)-N-hydroxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10582741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919295-84-4 | |

| Record name | 2-(6-Bromo-1H-indol-3-yl)-N-hydroxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10582741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Prop-2-en-1-yl)-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one](/img/structure/B3361351.png)